molecular formula C19H24ClFN2O3 B5579112 8-(2-chloro-6-fluorobenzoyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

8-(2-chloro-6-fluorobenzoyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Cat. No. B5579112
M. Wt: 382.9 g/mol
InChI Key: AJZWBLYDIFGCAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(2-chloro-6-fluorobenzoyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one is a useful research compound. Its molecular formula is C19H24ClFN2O3 and its molecular weight is 382.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 382.1459485 g/mol and the complexity rating of the compound is 539. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Impact and Fate of Chemical Compounds

Occurrence, Fate, and Behavior of Parabens in Aquatic Environments :This review outlines the environmental presence and behavior of parabens, compounds somewhat structurally related to the query compound, emphasizing their ubiquity in surface water and sediments due to continuous environmental introduction. Parabens, like methylparaben and propylparaben, show how consumer product chemicals can persist and interact in aquatic environments, including reactions to form halogenated by-products with potential health implications (Haman et al., 2015).

Pharmaceutical Chemistry and Synthesis

Synthetic Methodologies for Key Intermediates :Research on the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for pharmaceuticals like flurbiprofen, illustrates the challenges and innovations in chemical synthesis that could be analogous to the synthesis challenges of the query compound. The development of efficient, cost-effective synthetic routes is critical for the production of pharmaceuticals and related compounds (Qiu et al., 2009).

Mechanisms of Chemical Reactions and Health Impacts

Mechanisms for Formation and Destruction of PCDD/Fs :Understanding the formation, chlorination, and destruction mechanisms of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) is crucial. This review could provide insights into the reactivity and potential environmental and health impacts of structurally complex compounds, including those with chloro and fluoro substitutions (Altarawneh et al., 2009).

properties

IUPAC Name

8-(2-chloro-6-fluorobenzoyl)-3-pentan-2-yl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClFN2O3/c1-3-5-13(2)23-12-19(26-18(23)25)8-10-22(11-9-19)17(24)16-14(20)6-4-7-15(16)21/h4,6-7,13H,3,5,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJZWBLYDIFGCAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)N1CC2(CCN(CC2)C(=O)C3=C(C=CC=C3Cl)F)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.